

An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-hydroxybenzoate*

Cat. No.: *B1671632*

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Introduction

Ethyl 3-hydroxybenzoate (CAS No. 7781-98-8), a substituted aromatic ester, is a compound of significant interest in the pharmaceutical, cosmetic, and fine chemical industries.^[1] Its utility as a precursor in the synthesis of more complex molecules, including chiral derivatives, and its application as a food-grade antimicrobial agent underscore the importance of a thorough understanding of its physicochemical properties.^[2] This guide provides a comprehensive technical overview of the core physical properties of **Ethyl 3-hydroxybenzoate**, offering insights valuable to researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind these properties and the methodologies for their determination, ensuring a robust and applicable understanding.

Core Molecular and Physical Characteristics

A foundational understanding of a compound begins with its fundamental identifiers and physical state. These properties dictate its handling, storage, and initial screening parameters in any research or development pipeline.

Ethyl 3-hydroxybenzoate is typically encountered as a white to off-white or pale cream crystalline powder.^{[1][3]} It possesses a faint, slightly aromatic or phenolic odor.^[1]

Table 1: Fundamental Identifiers and Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[4]
Molecular Weight	166.17 g/mol	[4]
CAS Number	7781-98-8	[4]
Appearance	White to pale cream crystals or powder	[1][3]
InChI Key	MWSMNBVIEBRXAL-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)c1ccccc(O)c1	[2]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and thermal stability. These parameters are fundamental for designing synthesis workups, purification strategies (like recrystallization and distillation), and formulation processes.

Melting Point: The melting point of **Ethyl 3-hydroxybenzoate** is consistently reported in the range of 71-73 °C.[2] A sharp, well-defined melting range is indicative of high purity. Broadening of this range often suggests the presence of impurities, which disrupt the crystalline lattice and depress the melting point.

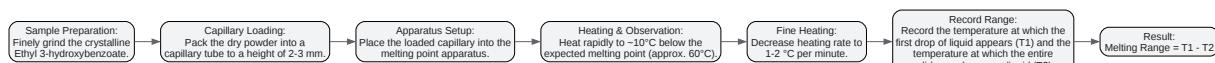
Boiling Point: The boiling point is highly dependent on pressure. At a reduced pressure of 31 mmHg, the boiling point is 187-188 °C.[2][5] Literature also reports a boiling point of 297-298 °C at atmospheric pressure (760 mmHg), though this is often an extrapolated or calculated value.[2] Distillation at reduced pressure is the preferred method for purifying thermally sensitive compounds like **Ethyl 3-hydroxybenzoate** to prevent degradation at high temperatures.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary melting point method is a standard, reliable technique for determining the melting range of a solid compound.

Rationale: This method relies on the precise control of temperature ramping and visual observation of the phase transition from solid to liquid within a packed capillary tube. The use of a calibrated apparatus ensures accuracy and reproducibility.

Workflow Diagram: Melting Point Determination



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Caption: Workflow for determining the melting point range.

Step-by-Step Methodology:

- Sample Preparation: Ensure the **Ethyl 3-hydroxybenzoate** sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample. Invert the tube and tap the sealed end on a hard surface to tightly pack the powder to a height of 2-3 mm.
- Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (e.g., set to 60°C).
- Slow Heating Ramp: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is crucial for accurately observing the phase transition.
- Observation and Recording: Carefully observe the sample. Record the temperature (T1) when the first droplet of liquid is visible. Continue heating and record the temperature (T2)

when the last solid crystal melts. The melting range is reported as T1-T2.

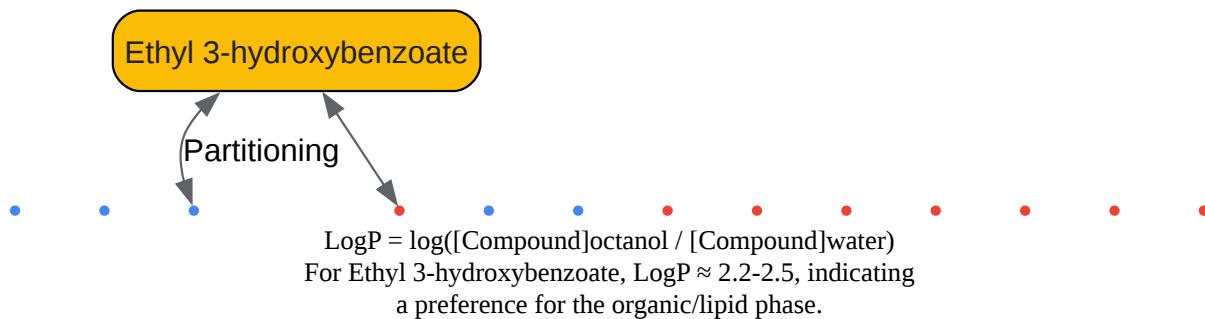
Solubility Profile and Partition Coefficient (LogP)

The solubility and lipophilicity of a compound are paramount in drug development, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility: **Ethyl 3-hydroxybenzoate** is described as being slightly soluble in water.^{[1][6]} Conversely, it is soluble in common organic solvents like alcohol and ether.^[1] This behavior is consistent with its molecular structure, which contains a polar hydroxyl group and a hydrogen bond acceptor in the ester carbonyl, but also a significant nonpolar aromatic ring and ethyl group.

Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in lipids and lower solubility in water. The LogP value for **Ethyl 3-hydroxybenzoate** is reported to be 2.176 to 2.47.^{[7][8]} This moderate LogP value suggests that the compound can effectively partition into lipid membranes, a key characteristic for bioavailability.

Conceptual Framework: LogP and its Importance



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Caption: The partitioning of a compound between octanol and water.

Acidity (pKa)

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For **Ethyl 3-hydroxybenzoate**, the acidity is due to the phenolic hydroxyl group.

The predicted pKa for the phenolic proton is approximately 9.19.^[1] This value indicates that it is a weak acid. In the physiological pH range (around 7.4), the hydroxyl group will be predominantly in its protonated (neutral) form. This is a critical consideration for drug design, as the ionization state of a molecule affects its ability to cross cell membranes and interact with biological targets.

Spectroscopic Profile

Spectroscopic data provides a unique fingerprint for a molecule, confirming its identity and providing detailed information about its structure.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for **Ethyl 3-hydroxybenzoate** include:

- O-H stretch (phenol): A broad peak around $3300\text{-}3500\text{ cm}^{-1}$
- C-H stretch (aromatic & aliphatic): Peaks around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2980\text{ cm}^{-1}$
- C=O stretch (ester): A strong, sharp peak around $1700\text{-}1730\text{ cm}^{-1}$
- C=C stretch (aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region
- C-O stretch (ester & phenol): Peaks in the $1000\text{-}1300\text{ cm}^{-1}$ region

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the number and environment of hydrogen atoms. The expected signals are: a triplet for the methyl ($-\text{CH}_3$) protons, a quartet for the methylene ($-\text{CH}_2-$) protons of the ethyl group, and distinct signals in the aromatic region for the four protons on the benzene ring. The phenolic proton ($-\text{OH}$) will appear as a broad singlet.
- ^{13}C NMR: Shows the different types of carbon atoms. One would expect to see signals for the ester carbonyl carbon, the two carbons of the ethyl group, and the six distinct carbons of the aromatic ring.^[9]

Safety and Handling

From a practical standpoint, understanding the hazards associated with a chemical is crucial for safe laboratory practice.

Ethyl 3-hydroxybenzoate is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[4][10]

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust.
- P280: Wear protective gloves and eye protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

It should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

The physical properties of **Ethyl 3-hydroxybenzoate**—from its thermal behavior and solubility to its spectroscopic fingerprint—define its identity and dictate its application. For scientists in drug development and chemical research, this data is not merely a collection of numbers but a predictive tool. The moderate lipophilicity (LogP ~2.2), weak acidity (pKa ~9.2), and defined melting point (71-73°C) provide a solid foundation for its use as a building block in synthesis and as a functional ingredient in various formulations. A thorough grasp of these

characteristics, coupled with rigorous experimental validation and adherence to safety protocols, is essential for leveraging this versatile compound to its full potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671632#physical-properties-of-ethyl-3-hydroxybenzoate>

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